

Spectroscopic Profile of Trichloroacetic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Trichloroacetic anhydride*

Cat. No.: *B1210623*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for **trichloroacetic anhydride**. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **trichloroacetic anhydride**, both ^1H and ^{13}C NMR spectroscopy provide key structural insights.

^1H NMR Spectroscopy

Due to the molecular structure of **trichloroacetic anhydride**, which lacks any hydrogen atoms, a ^1H NMR spectrum will not show any signals corresponding to the compound itself. Any observed peaks can be attributed to solvent impurities or the internal standard used.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **trichloroacetic anhydride** provides information about the carbon framework of the molecule. Due to the symmetrical nature of the anhydride, two distinct carbon signals are expected: one for the carbonyl carbons and one for the trichloromethyl carbons.

Table 1: ^{13}C NMR Spectral Data for **Trichloroacetic Anhydride**

Carbon Type	Chemical Shift (δ) in ppm (Solvent: CDCl_3)
Carbonyl Carbon ($\text{C}=\text{O}$)	Value not explicitly found in search results
Trichloromethyl Carbon ($-\text{CCl}_3$)	Value not explicitly found in search results

Note: While multiple sources confirm the availability of ^{13}C NMR spectra for **trichloroacetic anhydride**, specific chemical shift values were not readily available in the public domain during the search.[1][2] Generally, the carbonyl carbon of an acid anhydride is expected to appear in the range of 160-185 ppm, while the trichloromethyl carbon chemical shift is influenced by the three electronegative chlorine atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **trichloroacetic anhydride** is characterized by the distinctive stretching vibrations of its functional groups.

Table 2: Characteristic IR Absorption Bands for **Trichloroacetic Anhydride**

Functional Group	Wavenumber (cm^{-1})	Intensity
Asymmetric $\text{C}=\text{O}$ Stretch	Specific value not found (Expected range: 1850-1800 cm^{-1})	Strong
Symmetric $\text{C}=\text{O}$ Stretch	Specific value not found (Expected range: 1790-1740 cm^{-1})	Strong
C-O-C Stretch	Specific value not found	Strong
C-Cl Stretch	Specific value not found	Strong

Note: Specific peak assignments for **trichloroacetic anhydride** were not found in the performed searches. However, the characteristic dual carbonyl stretches for an acid anhydride are a key feature of its IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for **Trichloroacetic Anhydride**

m/z	Relative Intensity (%)	Putative Fragment
117	100	$[\text{CCl}_3]^+$
119	~97	$[\text{CCl}_3]^+$ (^{37}Cl isotope)
44	~30	$[\text{CO}_2]^+$

Note: The data presented is based on the main library entry in PubChem, which lists the top three peaks.^[3] A more detailed fragmentation pattern with relative intensities was not available.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of **trichloroacetic anhydride** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), in a standard NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^{13}C NMR, a proton-decoupled spectrum is typically

acquired to simplify the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like **trichloroacetic anhydride**, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

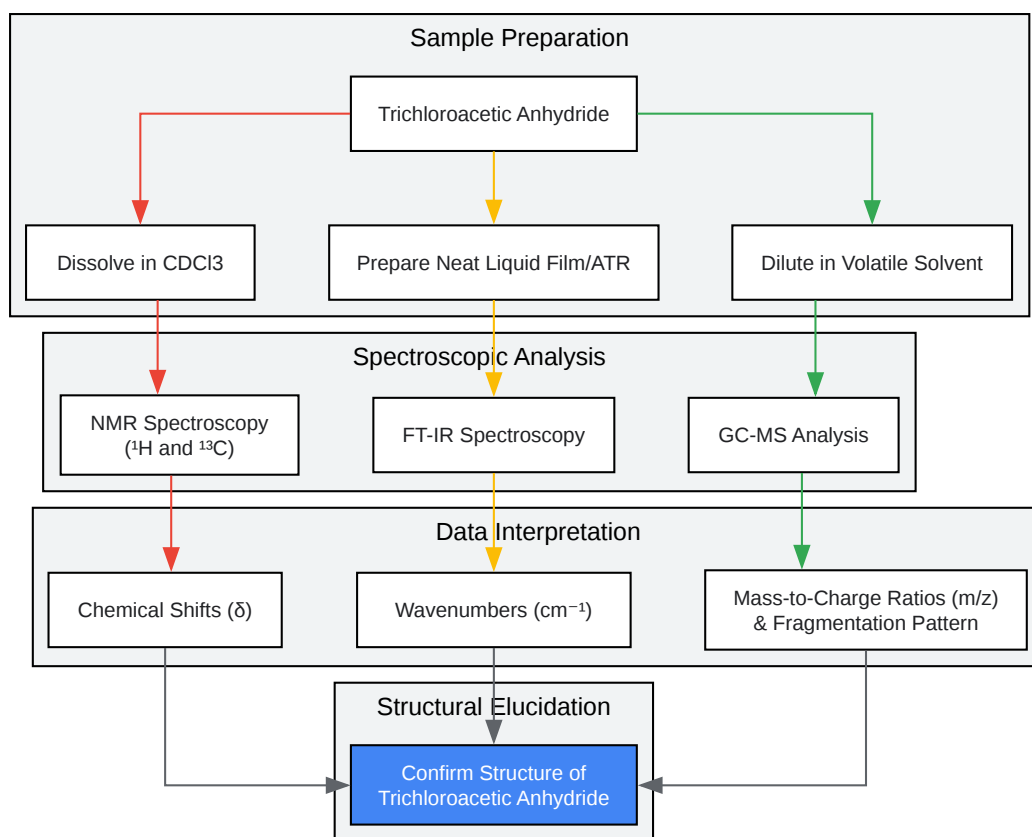
Sample Preparation: A dilute solution of **trichloroacetic anhydride** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition: A small volume of the prepared solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment. The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum for each component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trichloroacetic anhydride**.

Logical Workflow for Spectroscopic Analysis of Trichloroacetic Anhydride



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Caption: Spectroscopic Analysis Workflow.

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